M-Tolyl acetate
Overview
Description
Mechanism of Action
Mode of Action
It is known that m-tolyl acetate can be used in the preparation of 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methyl acetophenone via fries rearrangement . This suggests that it may interact with its targets through acylation or esterification reactions.
Biochemical Pathways
It is known that the acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kda of combined subunit molecular mass . This compound, as an acetyl derivative, may potentially interact with this pathway.
Preparation Methods
M-Tolyl acetate can be synthesized through the reaction of m-cresol with acetic anhydride. The reaction typically involves heating m-cresol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature of around 60-70°C for several hours to ensure complete conversion . Industrial production methods may involve similar processes but on a larger scale with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
M-Tolyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form m-toluic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield m-tolyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Fries Rearrangement: This compound can be converted to 2-hydroxy-4-methylacetophenone and 4-hydroxy-2-methylacetophenone via Fries rearrangement.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
M-Tolyl acetate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of certain drugs and therapeutic agents.
Industry: This compound is used in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
M-Tolyl acetate can be compared with other similar compounds such as:
Methyl acetate: A simpler ester with a similar structure but different reactivity and applications.
Ethyl acetate: Another ester with similar uses in organic synthesis but different physical properties.
Phenyl acetate: A related compound with a phenyl group instead of a tolyl group, leading to different chemical behavior and applications
This compound is unique due to its specific structure, which imparts distinct reactivity and properties, making it suitable for particular applications in organic synthesis and industrial processes.
Biological Activity
M-Tolyl acetate, also known as 4-methylphenyl acetate, is an organic compound with the molecular formula C9H10O2. It has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its biological activities, including antimicrobial properties and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is synthesized through methods such as acylation reactions involving acetic acid and m-cresol. The compound's structure features a methyl group attached to a phenyl ring, which contributes to its reactivity and biological properties. The synthesis can be optimized using various catalysts to enhance yield and efficiency .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties , making it a candidate for use in disinfectants and preservatives. Its effectiveness against certain bacteria and fungi is attributed to its ability to disrupt cellular processes in microorganisms. Studies have shown that this compound can inhibit the growth of pathogens, suggesting its potential role in anti-infection formulations .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 18 |
Case Studies on Biological Activity
Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:
- Otic Solutions for Ear Infections : A study investigated the use of this compound in otic solutions aimed at treating outer ear infections. The results indicated some effectiveness; however, further research is needed to compare its safety and efficacy against existing treatments.
- Computational Toxicity Studies : Computational studies have assessed the toxicity levels associated with this compound. Some derivatives exhibited negative LD50 values, indicating potential toxicity that necessitates careful handling in industrial applications .
- Enzyme Interaction Studies : Research has focused on how this compound interacts with specific enzymes or receptors within cells. Understanding these interactions could provide insights into cellular signaling pathways and the compound's broader biological implications.
Potential Applications
Due to its biological activity, this compound may serve as a building block for synthesizing more complex molecules with therapeutic potential. Its reactive functional groups allow for further chemical modifications, paving the way for novel drug candidates .
Table 2: Potential Applications of this compound
Application | Description |
---|---|
Antimicrobial Formulations | Used in disinfectants and preservatives |
Drug Development | Serves as a precursor for synthesizing drugs |
Research Tool | Investigates cellular signaling pathways |
Properties
IUPAC Name |
(3-methylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-4-3-5-9(6-7)11-8(2)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGAHJPFNKQGAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046041 | |
Record name | m-Cresyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-46-3 | |
Record name | 3-Methylphenyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Cresyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metacresol acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Cresyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 3-methylphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | m-Cresyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-tolyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-CRESYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73UDH1DF0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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